Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized by reacting diethylenetriamine with appropriate alkylating agents.
Coupling Reactions: The thiazole and piperazine rings are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.
Introduction of the Pyrrolidine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit an enzyme involved in disease progression or activate a receptor that promotes healing.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazolidines.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)ethanone.
Uniqueness
Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical and biological properties. This structural complexity allows for multiple points of interaction with biological targets, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13(16-3-1-2-4-16)17-7-5-15(6-8-17)9-12-10-19-11-14-12/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPKEBNQWVNCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)CC3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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